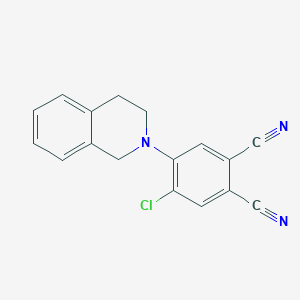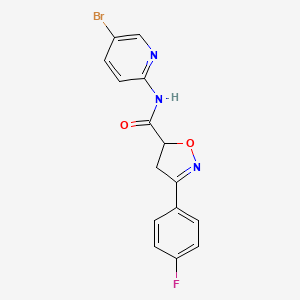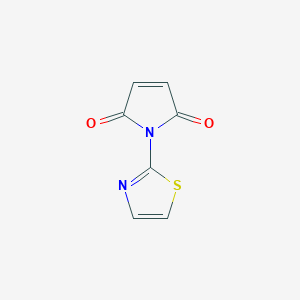![molecular formula C20H17F4N3O4S B10960399 3-{[4-(Difluoromethoxy)-3-ethoxybenzoyl]amino}-6-(difluoromethyl)-4-methylthieno[2,3-B]pyridine-2-carboxamide](/img/structure/B10960399.png)
3-{[4-(Difluoromethoxy)-3-ethoxybenzoyl]amino}-6-(difluoromethyl)-4-methylthieno[2,3-B]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure reveals its significance. Let’s break it down:
Name: 3-{[4-(Difluoromethoxy)-3-ethoxybenzoyl]amino}-6-(difluoromethyl)-4-methylthieno[2,3-B]pyridine-2-carboxamide
Empirical Formula: CHFNOS
Molecular Weight: 394.34 g/mol
CAS Number: 76541-44-1
This compound belongs to the class of difluoromethylated molecules, which have gained attention due to their unique properties. The CF2H group in this compound acts as a hydrogen-bond donor, influencing its behavior in various contexts . Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons.
Preparation Methods
Synthetic Routes::
Late-Stage Difluoromethylation: Recent advances in difluoromethylation processes have led to the invention of multiple difluoromethylation reagents. Metal-based methods can transfer CFH to C(sp) sites stoichiometrically or catalytically. Minisci-type radical chemistry works well for heteroaromatics.
X–H Insertion with Novel Difluorocarbene Reagents: Protocols achieve X–CF2H bond formation (where X = oxygen, nitrogen, or sulfur) using non-ozone-depleting difluorocarbene reagents .
Industrial Production:: Details on industrial-scale production methods are scarce, but research advancements have streamlined access to pharmaceutical-relevant molecules.
Chemical Reactions Analysis
Reactions::
Electrophilic, Nucleophilic, Radical, and Cross-Coupling Methods: Construct C(sp)–CFH bonds.
Site-Selective Installation on Biomolecules: Excitingly, CF2H can be precisely added to large biomolecules like proteins .
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for drug discovery.
Biology: For studying biomolecular interactions.
Medicine: Potential therapeutic agents.
Industry: Process chemistry and materials science.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
H group’s unique properties set this compound apart. Researchers continue to explore its potential.
Properties
Molecular Formula |
C20H17F4N3O4S |
|---|---|
Molecular Weight |
471.4 g/mol |
IUPAC Name |
3-[[4-(difluoromethoxy)-3-ethoxybenzoyl]amino]-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C20H17F4N3O4S/c1-3-30-12-7-9(4-5-11(12)31-20(23)24)18(29)27-14-13-8(2)6-10(16(21)22)26-19(13)32-15(14)17(25)28/h4-7,16,20H,3H2,1-2H3,(H2,25,28)(H,27,29) |
InChI Key |
FDMICCRHKLRPKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NC2=C(SC3=C2C(=CC(=N3)C(F)F)C)C(=O)N)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{5-[(4-bromophenoxy)methyl]furan-2-yl}-4-[3-(morpholin-4-yl)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10960316.png)

![Ethyl 2-[{[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}(prop-2-en-1-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10960327.png)
![N-[6-iodo-2-(naphthalen-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B10960335.png)
![4-chloro-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10960337.png)
![N-(2-bromophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10960351.png)
![1-[3-(1H-pyrazol-1-yl)propyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10960359.png)
![(2E)-1-[3-(difluoromethoxy)phenyl]-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B10960362.png)

![N-(2,6-dichlorophenyl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B10960371.png)
![13-(difluoromethyl)-4-[(3-methyl-4-nitropyrazol-1-yl)methyl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10960375.png)
![6-(1,3-benzodioxol-5-yl)-1-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10960380.png)

![5-cyclopropyl-7-(difluoromethyl)-N-(6-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10960392.png)
